5-Methylpyridine-3-boronic acid
CAS No.: 173999-18-3
Cat. No.: VC20920805
Molecular Formula: C6H8BNO2
Molecular Weight: 136.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 173999-18-3 |
|---|---|
| Molecular Formula | C6H8BNO2 |
| Molecular Weight | 136.95 g/mol |
| IUPAC Name | (5-methylpyridin-3-yl)boronic acid |
| Standard InChI | InChI=1S/C6H8BNO2/c1-5-2-6(7(9)10)4-8-3-5/h2-4,9-10H,1H3 |
| Standard InChI Key | REONQWGHSQHTAC-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CN=C1)C)(O)O |
| Canonical SMILES | B(C1=CC(=CN=C1)C)(O)O |
Introduction
5-Methylpyridine-3-boronic acid, with the CAS number 173999-18-3, is a boronic acid derivative that features a pyridine ring substituted with a methyl group at position 5 and a boronic acid functional group at position 3. This compound is of significant interest in organic chemistry and medicinal research due to its unique properties and potential applications.
Synthesis and Preparation
The synthesis of 5-Methylpyridine-3-boronic acid typically involves several steps, starting from appropriate pyridine derivatives. The process often includes lithiation followed by reaction with trialkylborate, which is then hydrolyzed to form the boronic acid . High purity levels can be achieved through careful control of reaction conditions.
Biological Activity
Boronic acids are known for their ability to inhibit enzymes by forming reversible covalent bonds with active site residues. While specific biological activity data for 5-Methylpyridine-3-boronic acid may be limited compared to other compounds like 5-(Ethylamino)methyl)pyridine-3-boronic acid hydrochloride, it shares structural similarities that suggest potential enzyme inhibition capabilities.
Research Findings
Research on similar compounds indicates that modifications in the pyridine ring can significantly affect biological activity:
-
Enzyme Inhibition: Boronic acids are recognized for inhibiting proteases, such as serine proteases and cysteine proteases.
-
Therapeutic Potential: Compounds structurally related to 5-Methylpyridine-3-boronic acid have been explored in cancer treatment and inflammation modulation due to their ability to interact with various biological targets.
Applications in Chemistry
In synthetic organic chemistry, boronic acids like 5-Methylpyridine-3-boronic acid are versatile reagents used in cross-coupling reactions (e.g., Suzuki coupling), allowing for efficient construction of complex molecules .
Safety Handling
Handling this compound requires caution due to its potential irritant effects:
Safety Data
| Hazard Statement | Precautionary Statement |
|---|---|
| - H315: Causes skin irritation. - H319: Causes serious eye irritation. - H335: May cause respiratory irritation. | - P261: Avoid breathing dust/fume/gas/mist/vapors/spray. - P264b: Wash hands thoroughly after handling. - P270: Do not eat, drink or smoke when using this product. - P271: Use only outdoors or in a well ventilated area. - P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P362 |
Storage should be under inert conditions at temperatures below -20°C .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume